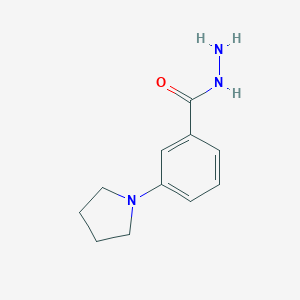

3-Pyrrolidin-1-ylbenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

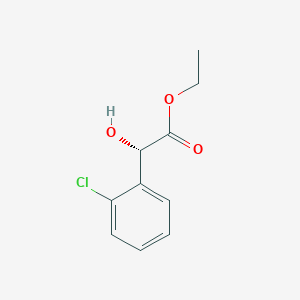

The synthesis of related compounds often involves multi-step reactions that include coupling and condensation processes. For example, compounds with similar structural motifs have been synthesized through Chan–Evans–Lam coupling conditions and further characterized by various spectroscopic methods such as NMR, IR, and mass spectrometry. This illustrates the complexity and the meticulous approach needed to synthesize such compounds with high purity and specificity (Ershov et al., 2023).

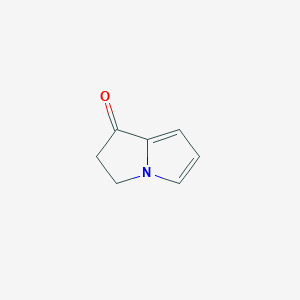

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Pyrrolidin-1-ylbenzohydrazide is often elucidated through X-ray diffraction analysis complemented by theoretical calculations, such as density functional theory (DFT). These studies reveal the spatial arrangement of atoms within the molecule and are crucial for understanding its reactivity and interactions (Ershov et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidinyl and benzohydrazide moieties can lead to a variety of products depending on the reactants and conditions used. These compounds participate in reactions such as cycloadditions, which are pivotal for creating complex heterocyclic structures. The chemical properties of these compounds are influenced by their functional groups, which dictate their reactivity and potential applications in synthesis and drug design (Adrio & Carretero, 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

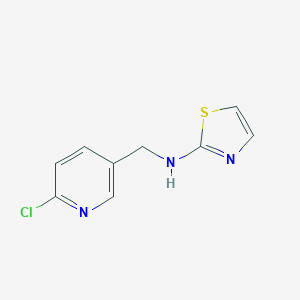

3-Pyrrolidin-1-ylbenzohydrazide and its derivatives are key intermediates in synthetic chemistry, facilitating the creation of various heterocyclic compounds. Research has explored their use in the synthesis of complex molecules with potential biological activities. For instance, 3-Ylidene-1-pyrrolines, related compounds, serve as precursors for pyrrolidine derivatives and complex polyheterocyclic molecules due to their unique combination of reactive sites (Gazizov et al., 2020). Similarly, the synthesis of azoles with high antibacterial activity has been demonstrated through the nucleophilic ring opening of related pyrrolidinones, showcasing the utility of these hydrazides in drug discovery (Peleckis et al., 2018).

Catalysis and Organic Reactions

The stereochemical diversity in pyrrolidine synthesis, achievable through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, highlights the importance of such intermediates in accessing various stereochemical patterns in enantioselective synthesis (Adrio & Carretero, 2019). This versatility is crucial for the development of new synthetic methodologies that can produce compounds with specific stereochemical configurations, important for their biological activity.

Development of Antibacterial Compounds

The synthesis and evaluation of various derivatives have shown significant antibacterial activities, demonstrating the potential of 3-Pyrrolidin-1-ylbenzohydrazide related compounds in the development of new antibiotics. For example, the synthesis of spiro[pyrrolidin-2,3′-oxindoles] through 1,3-dipolar cycloaddition reactions of stabilized azomethine ylides revealed compounds with promising in vitro antibacterial, antifungal, antimalarial, and antitubercular activities (Haddad et al., 2015). This underlines the potential of such intermediates in the discovery and development of novel therapeutic agents.

Eigenschaften

IUPAC Name |

3-pyrrolidin-1-ylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-13-11(15)9-4-3-5-10(8-9)14-6-1-2-7-14/h3-5,8H,1-2,6-7,12H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKIWRQVNAKSML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=C2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428082 |

Source

|

| Record name | 3-pyrrolidin-1-ylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyrrolidin-1-ylbenzohydrazide | |

CAS RN |

886494-61-7 |

Source

|

| Record name | 3-pyrrolidin-1-ylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B41029.png)